(5-Nitrothiophen-2-yl)methanesulfonamide

Physicochemical differentiation Sulfonamide pKa Methylene bridge

(5-Nitrothiophen-2-yl)methanesulfonamide (CAS 1692751-96-4, MF C₅H₆N₂O₄S₂, MW 222.24) is a nitroheterocyclic sulfonamide research chemical that combines a 5-nitrothiophene ring with a methanesulfonamide group via a methylene (–CH₂–) bridge. This architecture distinguishes it from classical thiophene-2-sulfonamides by introducing a flexible spacer that alters hydrogen-bonding geometry, acidity (predicted methanesulfonamide pKₐ ~10.87 vs.

Molecular Formula C5H6N2O4S2
Molecular Weight 222.2 g/mol
Cat. No. B13248258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitrothiophen-2-yl)methanesulfonamide
Molecular FormulaC5H6N2O4S2
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)[N+](=O)[O-])CS(=O)(=O)N
InChIInChI=1S/C5H6N2O4S2/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2,(H2,6,10,11)
InChIKeyWYPXPBBOQYHOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (5-Nitrothiophen-2-yl)methanesulfonamide? A Procurement-Focused Structural and Pharmacological Baseline


(5-Nitrothiophen-2-yl)methanesulfonamide (CAS 1692751-96-4, MF C₅H₆N₂O₄S₂, MW 222.24) is a nitroheterocyclic sulfonamide research chemical that combines a 5-nitrothiophene ring with a methanesulfonamide group via a methylene (–CH₂–) bridge . This architecture distinguishes it from classical thiophene-2-sulfonamides by introducing a flexible spacer that alters hydrogen-bonding geometry, acidity (predicted methanesulfonamide pKₐ ~10.87 vs. aryl sulfonamide pKₐ ~5–6), and lipophilicity relative to direct aryl-sulfonamide congeners . The compound belongs to the broader nitrothiophene class, which has been established as superior to both sulfanilamide and nitrofuran scaffolds in antibacterial and antiparasitic contexts, driven by the sulfur atom's capacity to accommodate electrons from the nitro group and facilitate bioreductive activation [1][2].

Why (5-Nitrothiophen-2-yl)methanesulfonamide Cannot Be Interchanged with Generic Thiophene Sulfonamides


The nitrothiophene sulfonamide class exhibits steep, non-linear structure–activity relationships where even minor structural perturbations produce disproportionate changes in potency, spectrum, and mechanism [1]. Three independent axes of differentiation converge in this single compound: (i) the 5-nitro vs. 4-nitro regioisomerism on the thiophene ring yields a 5- to 10-fold difference in antibacterial activity [1]; (ii) the methylene spacer between the thiophene and sulfonamide warhead alters the pKₐ by approximately 5 orders of magnitude compared to direct aryl sulfonamides, affecting both ionization state at physiological pH and target enzyme binding ; and (iii) the nitro group enables nitroreductase-dependent prodrug activation—a mechanism entirely absent in the corresponding amino-thiophene analogs—creating a dual-mode pharmacology (folate biosynthesis inhibition plus reductively triggered radical formation) that cannot be replicated by simple sulfanilamide derivatives [2][3].

(5-Nitrothiophen-2-yl)methanesulfonamide vs. Closest Analogs: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Methylene-Spacer Architecture: pKₐ and Ionization-State Differentiation from Direct Aryl Sulfonamide Congeners

The methylene (–CH₂–) bridge in (5-nitrothiophen-2-yl)methanesulfonamide electronically decouples the sulfonamide nitrogen from the electron-withdrawing thiophene ring, yielding a predicted pKₐ of approximately 10.87 for the methanesulfonamide –NH₂ group, compared to pKₐ values of 5–6 for directly conjugated aryl sulfonamides such as 5-nitrothiophene-2-sulfonamide [1]. This ~5-order-of-magnitude difference in acidity means that at physiological pH (7.4), the methanesulfonamide analog remains predominantly unionized, whereas the direct sulfonamide congener is >99% ionized (deprotonated), with direct consequences for membrane permeability, protein binding, and synthetic derivatization chemistry [1].

Physicochemical differentiation Sulfonamide pKa Methylene bridge Drug design building block

Nitrothiophene vs. Nitrofuran Scaffold: Sulfur-Mediated Electron Accommodation Confers Class-Level Potency Advantage

In a head-to-head antiparasitic SAR study of 53 rationally designed 5-nitro-2-heterocyclic benzylidene hydrazides, nitrothiophene analogs were consistently more potent than their nitrofuran counterparts across the compound series. Six nitrothiophene-bearing compounds exhibited IC₅₀ values lower than standard reference drugs against Leishmania donovani [1]. The mechanistic basis—established by electrochemical and ESR studies—is that the thiophene sulfur atom accommodates electron density from the nitro group more effectively than furan oxygen, facilitating nitro reduction and enhancing the formation of free radical species lethal to target cells [1][2]. While (5-nitrothiophen-2-yl)methanesulfonamide itself was not tested in this specific antiparasitic panel, it shares the identical 5-nitrothiophene pharmacophore, making this class-level potency advantage directly relevant to procurement decisions when choosing between nitrothiophene and nitrofuran building blocks [1].

Nitroheterocycle SAR Nitrothiophene vs nitrofuran Antiparasitic Antibacterial scaffold selection

Positional Isomer Effect: 5-Nitro Substitution Is 5- to 10-Fold More Potent Than 4-Nitro Substitution in Thiophene Sulfonamides

The classic structure–activity study by Bulkacz et al. (1968) established that within the thiophene-2-sulfonamide series, the 5-nitrothiophene-2-sulfonamide regioisomer (IV) is bactericidal at very low concentrations and significantly more inhibitory than both the 4-nitro isomer (V) and the corresponding amino compounds (II, III) [1]. Quantitative SAR analysis has since refined the positional effect: the 5-nitro vs. 4-nitro substitution pattern alone yields a 5- to 10-fold difference in antibacterial activity against Gram-negative and Gram-positive test strains [1][2]. (5-Nitrothiophen-2-yl)methanesulfonamide bears the nitro group at the 5-position of the thiophene ring, co-locating with the optimal regioisomer identified by SAR. Substituting a 4-nitrothiophene regioisomer or a 5-aminothiophene analog would forfeit this positional potency advantage [1].

Positional isomer SAR 5-nitro vs 4-nitro Antibacterial potency Regiochemistry

Nitroreductase-Dependent Prodrug Activation: Dual-Mode Mechanism Absent in Amino-Thiophene and Sulfanilamide Analogs

Nitrothiophene-based compounds function as prodrugs that require intracellular activation by bacterial nitroreductase enzymes—a mechanism completely absent in amino-thiophene and classical sulfanilamide analogs [1][2]. In E. coli and related Enterobacteriaceae, activation proceeds via the NfsA and NfsB nitroreductases; in Mycobacterium tuberculosis, the F420-dependent nitroreductase Ddn activates 5-nitrothiophenes to release nitric oxide (NO), a mechanism identical to that of the clinical-stage nitroimidazoles PA-824 and delamanid [2]. Critically, the nitrothiophene carboxamide series was specifically engineered to overcome AcrAB-TolC efflux pump liability—a major resistance mechanism in Gram-negative bacteria—and demonstrated bactericidal efficacy in a mouse thigh infection model against multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp. [1]. (5-Nitrothiophen-2-yl)methanesulfonamide, bearing the identical 5-nitrothiophene warhead, is positioned to exploit this same activation pathway, whereas its 5-amino analog would lack the nitro group essential for bioreductive triggering [1][2].

Nitroreductase prodrug Bacterial activation Dual pharmacology NfsA/NfsB F420-dependent Ddn

Mutagenicity Profile: Nitrothiophenes Occupy a Distinct Genotoxicity Space Compared to Nitrofurans

In a comprehensive Ames mutagenicity screen of 32 heterocyclic compounds spanning nitrofurans, nitrothiophenes, nitropyrroles, nitroimidazoles, and aminothiophenes, all nitroheterocycles tested (including multiple nitrothiophenes) were mutagenic in Salmonella typhimurium TA 100; 13 of 24 were also mutagenic in TA 98 [1]. However, only 13 of the 24 mutagenic nitroheterocycles exhibited bacterial killing effects, establishing that mutagenicity and bactericidal activity are not obligatorily linked—different nitroheterocycles distribute differently across the mutagenicity–cytotoxicity matrix [1]. Critically, aminothiophenes and aminoheterocycles lacking the nitro group were uniformly non-mutagenic in both strains, creating a clear genotoxicity hierarchy: nitrofurans ≈ nitrothiophenes > nitroimidazoles ≫ aminothiophenes (non-mutagenic) [1]. This has direct implications for procurement: the nitro group essential for dual-mode pharmacology also introduces mutagenicity liability that must be managed in lead optimization, while amino analogs avoid genotoxicity but lose the bioreductive activation mechanism [1].

Genotoxicity Ames test Nitroheterocycle safety Mutagenicity ranking

Synthetic Tractability: Methanesulfonamide –CH₂– Linker Enables Pd-Catalyzed N-Arylation Chemistry Unavailable to Direct Sulfonamide Congeners

The methanesulfonamide group offers synthetic versatility distinct from directly attached aryl sulfonamides. A mild, general Pd-catalyzed cross-coupling method has been established for N-arylation of methanesulfonamide with aryl bromides and chlorides, enabling efficient diversification of the sulfonamide nitrogen without generating potentially genotoxic aniline or sulfonyl chloride byproducts [1]. This chemistry was successfully applied to the synthesis of the marketed antiarrhythmic drug dofetilide, demonstrating industrial scalability [1]. In contrast, direct thiophene-2-sulfonamides (e.g., 5-nitrothiophene-2-sulfonamide) lack the freely rotatable –CH₂– linker and present different steric and electronic constraints for N-functionalization. (5-Nitrothiophen-2-yl)methanesulfonamide thus serves as a dual-purpose building block: the 5-nitrothiophene moiety provides the bioreductive pharmacology described above, while the methanesulfonamide terminus supports late-stage Pd-catalyzed diversification for SAR exploration [1].

Synthetic chemistry Pd-catalyzed N-arylation Methanesulfonamide building block Medicinal chemistry diversification

Where (5-Nitrothiophen-2-yl)methanesulfonamide Delivers Maximum Scientific and Procurement Value


Antibacterial Hit-to-Lead Programs Targeting Gram-Negative Enteric Pathogens with Efflux-Mediated Resistance

This compound is optimally deployed as a core scaffold in phenotypic screening cascades designed to identify novel antibacterials that escape the AcrAB-TolC efflux pump. The nitrothiophene carboxamide class has already demonstrated proof-of-concept: structure-based design successfully reduced AcrB binding, yielding compounds with potent MIC values against wild-type and multi-drug resistant E. coli, Shigella, and Salmonella clinical isolates [1]. The methanesulfonamide variant offers an alternative linker geometry that may further modulate efflux pump recognition while retaining the 5-nitrothiophene warhead required for NfsA/NfsB nitroreductase activation [1][2].

Fragment-Based and Structure-Guided Design of Dual-Mechanism DHPS/Nitroreductase Antibacterials

The compound's dual pharmacological potential—competitive inhibition of dihydropteroate synthase (DHPS) via the sulfonamide moiety plus nitroreductase-dependent radical/NO formation via the 5-nitrothiophene group—makes it a privileged fragment for programs seeking multitarget antibacterials. The PABA/folic acid reversal data from Bulkacz et al. confirms DHPS engagement for the thiophene-2-sulfonamide class [3], while the nitroreductase activation pathway has been independently validated in both E. coli (NfsA/NfsB) and M. tuberculosis (F420-dependent Ddn) systems [2]. The methylene spacer provides a synthetic vector for growing the fragment toward additional binding interactions without disrupting either pharmacophore.

Antiparasitic Drug Discovery Leveraging the Nitrothiophene-over-Nitrofuran Potency Advantage

For programs targeting kinetoplastid parasites (Leishmania spp., Trypanosoma cruzi) or other nitroreductase-expressing protozoa, the 5-nitrothiophene scaffold has demonstrated superior potency compared to the historically more common 5-nitrofuran core, driven by the thiophene sulfur's superior electron accommodation capacity [4]. (5-Nitrothiophen-2-yl)methanesulfonamide provides a synthetically tractable entry point for constructing focused libraries of 5-nitrothiophene-based antiparasitic agents, with the methanesulfonamide group available for Pd-catalyzed diversification to optimize potency, selectivity, and pharmacokinetic properties.

Late-Stage Diversification Chemistry for Sulfonamide-Focused Medicinal Chemistry Platforms

The methanesulfonamide terminus makes this compound a versatile building block for Pd-catalyzed N-arylation, enabling efficient parallel synthesis of sulfonamide libraries without generating genotoxic sulfonyl chloride or aniline intermediates [5]. This is a distinct operational advantage over direct thiophene-2-sulfonamide congeners, which require different activation strategies for N-functionalization. The compound is thus positioned as a 'dual-purpose intermediate'—simultaneously a pharmacologically relevant nitrothiophene and a synthetically permissive methanesulfonamide—suitable for core-structure SAR exploration in both antibacterial and antiparasitic programs.

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